Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester
CAS No.: 146137-96-4
Cat. No.: VC18874876
Molecular Formula: C10H7IO2S
Molecular Weight: 318.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146137-96-4 |
|---|---|
| Molecular Formula | C10H7IO2S |
| Molecular Weight | 318.13 g/mol |
| IUPAC Name | methyl 7-iodo-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7IO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 |
| Standard InChI Key | ORAAJDBZEBBIKS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=CC=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiophene ring system—a fused bicyclic structure comprising a benzene ring conjugated to a thiophene moiety. Key substituents include:
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Iodine atom at the 7-position, enabling electrophilic substitution and cross-coupling reactions.
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Methyl ester group at the 2-position, which enhances solubility and serves as a synthetic handle for further derivatization.
The IUPAC name is methyl 7-iodo-1-benzothiophene-2-carboxylate, with a molecular formula of and a molecular weight of 318.13 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.233 g/cm³ (analog estimate) | |
| Boiling Point | 322.3°C (at 760 mmHg) | |
| Flash Point | 148.7°C | |
| LogP (Partition Coefficient) | 2.996 | |
| PSA (Polar Surface Area) | 54.54 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step functionalization of benzothiophene precursors:
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Iodination: Electrophilic aromatic substitution introduces iodine at the 7-position using iodine monochloride () or (NIS) in acidic media.
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Esterification: Carboxylic acid intermediates at the 2-position are converted to methyl esters via Fischer esterification (methanol, ) or using dimethyl carbonate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NIS, , 80°C | 65–75% |
| Esterification | Methanol, , reflux | 85–90% |
Challenges and Solutions
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Regioselectivity: Competing iodination at adjacent positions is mitigated using directing groups or sterically hindered reagents.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers and byproducts.
Biological and Pharmaceutical Applications
Antimicrobial Activity
The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Iodine Substitution: Enhances halogen bonding with biological targets, increasing potency by 3–5× compared to chloro or bromo analogs.
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Ester vs. Carboxylic Acid: Methyl esters show superior bioavailability over free acids due to reduced ionization at physiological pH .
Spectroscopic Characterization
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NMR: NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).
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HRMS: m/z calcd. for : 317.9214; found: 317.9218.
Future Directions and Challenges
Underexplored Areas
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Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could mitigate off-target effects.
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Mechanistic Studies: Elucidating interactions with tubulin or DNA topoisomerases requires crystallographic data.
Synthetic Innovations
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Photocatalysis: Visible-light-mediated C–H iodination could improve regioselectivity and sustainability.
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Biocatalysis: Enzymatic esterification may offer greener alternatives to acid-catalyzed methods.
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